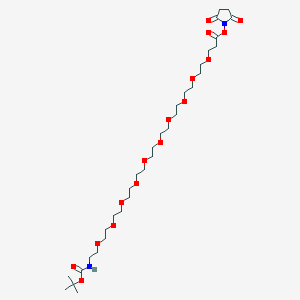

Boc-NH-PEG10-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

t-Boc-N-amido-PEG10-NHS ester is a Boc PEG Linker. The Boc group can be deprotected in mildly acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Wissenschaftliche Forschungsanwendungen

pH-Responsive Drug Delivery

Nanohydrogels using poly(ethylene glycol) diacrylate (PEG-DA) have been developed for pH-responsive delivery of methotrexate, an anticancer drug. These nanohydrogels show potential in loading and release of methotrexate, especially in acidic pH, indicating their suitability as anti-cancer vehicles (Farzanfar et al., 2021).

Protein Modification to Inhibit Thrombosis

Poly(ethylene glycol) (PEG) modification of surface proteins has been investigated to inhibit thrombosis on vascular and biomaterial surfaces. This involves the use of PEG-NHS esters for modifying proteins to reduce platelet adhesion and thrombotic deposition (Xu et al., 2006).

PEGylation of Therapeutic Proteins

The PEGylation of bovine lactoferrin with branched PEG-NHS esters has been studied to improve pharmacokinetic and pharmacodynamic properties. This process is influenced by factors like pH, showing the importance of optimizing PEGylation conditions (Nojima et al., 2009).

Enhanced Cell Interactions in Hydrogels

PEGylation strategies, particularly using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), have been applied to enhance cell adhesion and spreading in bioactive hydrogels. This approach is significant for regenerative medicine and drug delivery applications (Browning et al., 2013).

Analytical Techniques for PEGylated Biopharmaceuticals

Analytical methods have been developed to qualify and quantify PEG and PEGylated biopharmaceuticals, facilitating better understanding and control of PEGylation processes in drug development (Crafts et al., 2016).

Dual Functional Labeling Agents for Proteins and Peptides

Radioiodination of BODIPY using N-hydroxysuccinimide (NHS) ester has been explored as a nuclear and optical dual functional labeling agent, demonstrating potential in molecular imaging research and multimodal imaging probes (Ono et al., 2017).

Protein-resistant and Fibrinolytic Properties in Polyurethane Surfaces

Modification of polyurethane surfaces with PEG and lysine has been researched to create surfaces with dual properties: resistance to nonspecific protein adsorption and clot lysing capabilities. This has implications in blood-contacting applications (Chen et al., 2009).

Conjugation and Release of Bioactive Molecules in Hydrogels

Synthesis of photodegradable macromers for conjugation and controlled release of bioactive molecules within hydrogel scaffolds has been achieved. This method allows for the controlled delivery of chemical cues in biomedical applications (Griffin et al., 2013).

Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics

The use of erythrocytes for displaying antibodies, such as anti-TNFα, on their surface via chemical engineering methods, including NHS ester-functionalized polymers, has been investigated. This approach could enhance the efficacy and lifetime of immunoglobulin-based therapeutics (Ji et al., 2019).

Versatile Tissue Adhesives and Hydrogels

Development of chondroitin sulfate-polyethylene glycol (CS-PEG) adhesives and hydrogels, with applications in wound healing and regenerative medicine, leverages the functionalization of CS with NHS for covalent bonding to proteins in tissues (Strehin et al., 2010).

Eigenschaften

Produktname |

Boc-NH-PEG10-NHS ester |

|---|---|

Molekularformel |

C32H58N2O16 |

Molekulargewicht |

726.81 |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38) |

InChI-Schlüssel |

ZLPCXEMYFWRCPI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

t-Boc-N-amido-PEG10-NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

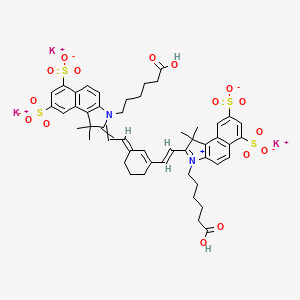

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.